6-methyl-4-(1-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one

positional isomerism regiochemistry drug discovery

This 4-benzimidazol-2-yl-pyridazin-3-one scaffold is validated in Sanofi-Aventis patents as a CDK2/GSK-3β inhibitory chemotype. The 4-position attachment reorients the H-bond pharmacophore for kinase hinge-region binding vs. the inactive 6-substituted isomer (CAS 1497045-54-1). 6-Methyl and N1-methyl groups provide SAR vectors while eliminating alternative H-bond modes. Favorable CNS drug-like properties (logP 1.74, tPSA 70 Ų, HBD 1). Specify CAS 1210175-01-1 to avoid confounding assay results.

Molecular Formula C13H12N4O
Molecular Weight 240.26 g/mol
CAS No. 1210175-01-1
Cat. No. B1463360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-4-(1-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one
CAS1210175-01-1
Molecular FormulaC13H12N4O
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESCC1=NNC(=O)C(=C1)C2=NC3=CC=CC=C3N2C
InChIInChI=1S/C13H12N4O/c1-8-7-9(13(18)16-15-8)12-14-10-5-3-4-6-11(10)17(12)2/h3-7H,1-2H3,(H,16,18)
InChIKeyAXCXJPGZMSSEOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-4-(1-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one (CAS 1210175-01-1): Structural Identity and Compound Class Context for Procurement


6-Methyl-4-(1-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one (CAS 1210175-01-1; molecular formula C13H12N4O; MW 240.26 g/mol) is a heterocyclic small molecule comprising a 4-benzimidazol-2-yl-pyridazin-3(2H)-one core scaffold bearing a 6-methyl substituent on the pyridazinone ring and a 1-methyl substituent on the benzimidazole nitrogen . This scaffold class is established in the patent literature as a privileged kinase-inhibitory chemotype, with disclosed 4-benzimidazol-2-yl-pyridazin-3-one derivatives demonstrating inhibitory activity against CDK2 (cyclin-dependent kinase 2) and GSK-3β (glycogen synthase kinase-3β) [1][2]. The compound is commercially available as a research-grade building block from Enamine (catalog EN300-54833, purity 95%) and other suppliers, typically as a powder for room-temperature storage .

Why 6-Methyl-4-(1-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one Cannot Be Interchanged with Positional Isomers or Des-Methyl Analogs


Within the benzimidazolyl-pyridazinone chemotype, the regiospecific attachment point (C-4 vs. C-6 of the pyridazinone) and methylation status fundamentally alter both molecular recognition and physicochemical properties, making generic substitution unreliable. The target compound (CAS 1210175-01-1) features the benzimidazole at the 4-position of the pyridazinone, whereas the closest commercially available positional isomer—6-(1-methyl-1H-benzimidazol-2-yl)-3(2H)-pyridazinone (CAS 1497045-54-1)—places it at the 6-position . This regioisomerism reorients the hydrogen-bond donor/acceptor pharmacophore of the pyridazinone lactam relative to the benzimidazole, which is critical for kinase hinge-region binding [1]. Additionally, the 6-methyl group on the pyridazinone influences tautomeric equilibrium and steric environment at the active site, while the 1-methyl on benzimidazole eliminates an H-bond donor capable of alternative binding modes [2]. The ZINC15 database confirms that the target compound has no established bioactivity profile, making assumptions about functional equivalence with better-characterized analogs scientifically unwarranted without direct comparative data [3].

Quantitative Differentiation Evidence for 6-Methyl-4-(1-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one (CAS 1210175-01-1) Versus Closest Comparators


Positional Isomerism: 4-Benzimidazolyl vs. 6-Benzimidazolyl Pyridazinone—Molecular Property Comparison

The target compound (CAS 1210175-01-1) and its closest commercial positional isomer 6-(1-methyl-1H-benzimidazol-2-yl)-3(2H)-pyridazinone (CAS 1497045-54-1) differ fundamentally in the point of benzimidazole attachment to the pyridazinone ring (C-4 vs. C-6). This regioisomerism produces distinct molecular formulas (C13H12N4O vs. C12H10N4O), molecular weights (240.26 vs. 226.23 g/mol), and topological polar surface areas (tPSA), resulting in different hydrogen-bonding pharmacophores. In kinase inhibitor SAR, the 4-substitution pattern positions the pyridazinone lactam NH and carbonyl for bidentate hinge-region hydrogen bonding, whereas the 6-substitution pattern reorients these key donor/acceptor groups [1].

positional isomerism regiochemistry drug discovery kinase inhibitor scaffold

N1-Methylation of Benzimidazole: Impact on Hydrogen-Bond Donor Count and Physicochemical Profile

The target compound bears an N1-methyl group on the benzimidazole ring, which eliminates one hydrogen-bond donor (HBD) compared to the N1-unsubstituted analog 4-(1H-benzimidazol-2-yl)-6-methylpyridazin-3(2H)-one. The ZINC15-calculated properties for the target compound confirm HBD = 1, which corresponds solely to the pyridazinone lactam NH [1]. By contrast, the des-methyl analog would possess HBD = 2 (benzimidazole NH + pyridazinone NH), increasing polarity and potentially altering membrane permeability and off-target binding profiles. This N-methylation is a well-precedented strategy in benzimidazole-based kinase inhibitors to improve logP and reduce promiscuous binding while maintaining hinge-region recognition [2].

N-methylation hydrogen-bond donor physicochemical properties logP permeability

Kinase Inhibition Scaffold Validation: CDK2 and GSK-3β Inhibitory Activity of the 4-Benzimidazol-2-yl-pyridazin-3-one Chemotype

The 4-benzimidazol-2-yl-pyridazin-3-one core scaffold demonstrated by the target compound is validated in the patent literature as a kinase-inhibitory pharmacophore. Specifically, the related analog 4-(6-chloro-1H-benzimidazol-2-yl)-6-(4-pyridyl)-3(2H)-pyridazinone exhibited an IC50 of 0.026 μM against CDK2/cyclin-E in a cell-free kinase assay [1]. Separately, 4-benzimidazol-2-yl-pyridazin-3-one derivatives are disclosed as GSK-3β inhibitors for neurological disorders including Alzheimer's and Parkinson's disease [2]. While direct activity data for the target compound (CAS 1210175-01-1) are not publicly available—ZINC15 and ChEMBL confirm no known bioactivity [3]—the validated scaffold provides a rational basis for its prioritization as a kinase-focused screening candidate over non-benzimidazole pyridazinones lacking this inhibitory profile.

CDK2 GSK-3β kinase inhibition cancer neurodegeneration

Commercial Availability and Purity Specification: Multi-Vendor Comparison for CAS 1210175-01-1

CAS 1210175-01-1 is available from multiple commercial vendors with specified purity grades ranging from 95% to 98%. Sigma-Aldrich (via Enamine) supplies the compound at 95% purity as a powder with room-temperature storage . Leyan (乐研) offers the compound at 98% purity (catalog 1322136) . MolCore (摩库) supplies at NLT 97% purity with ISO certification suitable for global pharmaceutical R&D and quality control applications . The positional isomer CAS 1497045-54-1 is available from Leyan at 98% purity (catalog 1330616) , but its distinct molecular identity precludes direct substitution. The multi-vendor availability of the target compound with verified purity specifications supports reliable procurement for reproducible research.

purity specification vendor comparison procurement quality control ISO certification

6-Methyl Substituent on Pyridazinone: Tautomeric Equilibrium and Steric Differentiation from Des-Methyl Analogs

The 6-methyl substituent on the pyridazinone ring of CAS 1210175-01-1 influences the lactam-lactim tautomeric equilibrium, favoring the lactam (2,3-dihydropyridazin-3-one) form as evidenced by the InChI descriptor '/h3-7,15H,1H2,2H3,(H,16,18)' and the canonical SMILES 'CN1C2=C(C=CC=C2)N=C1C1=CC(C)=NNC1=O' . This tautomeric preference is structurally significant: the lactam NH (position 2) and carbonyl (position 3) form the hydrogen-bonding dyad essential for kinase hinge-region recognition. By contrast, 6-unsubstituted analogs or those with electron-withdrawing 6-substituents may shift the equilibrium toward the lactim form, disrupting the key pharmacophoric elements [1]. The 6-methyl group also introduces steric bulk proximal to the hinge-binding region, which may confer kinase selectivity over analogs lacking this substituent.

tautomerism 6-methylpyridazinone lactam-lactim equilibrium steric effects

Recommended Application Scenarios for 6-Methyl-4-(1-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one Based on Quantitative Differentiation Evidence


Kinase-Focused Fragment-Based or Scaffold-Hopping Screening Libraries

The compound's 4-benzimidazol-2-yl-pyridazin-3-one scaffold is validated in the patent literature as a CDK2 and GSK-3β inhibitory chemotype [1][2]. Its commercial availability at defined purity (95–98%) from multiple vendors makes it a tractable starting point for kinase-focused screening libraries. The 6-methyl substitution and N1-methylation provide two readily modifiable vectors for SAR exploration via parallel synthesis. When procuring for kinase screening, users must specify CAS 1210175-01-1 (4-substituted) and explicitly exclude CAS 1497045-54-1 (6-substituted positional isomer) to avoid confounding assay results .

Physicochemical Property-Driven Lead Optimization for CNS-Penetrant Kinase Inhibitors

With a calculated logP of 1.738, tPSA of 70 Ų, and only 1 H-bond donor, the compound sits within favorable CNS drug-likeness space (MW 240.26 < 400; HBD ≤ 3; tPSA < 90 Ų) [1]. The N1-methylation eliminates the benzimidazole NH, reducing HBD count relative to N1-unsubstituted analogs. This property profile supports its use as a core scaffold in CNS-penetrant kinase inhibitor programs targeting neurodegenerative diseases, consistent with the disclosed GSK-3β inhibitory activity of the broader chemotype [2]. Researchers should verify brain penetration experimentally (e.g., PAMPA-BBB or in vivo Kp,uu) as the compound has no publicly reported CNS exposure data.

Analytical Reference Standard and Method Development for Positional Isomer Discrimination

The distinct molecular identity of CAS 1210175-01-1 (C13H12N4O, MW 240.26) relative to its C-6 positional isomer (CAS 1497045-54-1; C12H10N4O, MW 226.23) makes it suitable as an analytical reference standard for developing LC-MS or HPLC methods that discriminate between regioisomeric benzimidazolyl-pyridazinones [1][2]. The 98% purity material from Leyan (catalog 1322136) or ISO-certified material from MolCore provides appropriate quality for method validation. The 14 Da mass difference between isomers is readily resolved by LC-MS, and the distinct InChI Key (WXHPTVSBMZGDRA-UHFFFAOYSA-N) provides unambiguous identity verification.

Patent-Protected Chemical Space Exploration Around 4-Benzimidazol-2-yl-pyridazin-3-one Kinase Inhibitors

The core scaffold is claimed in multiple patents by Sanofi-Aventis (WO2004058762A1 for CDK2; WO2005063740A1 for GSK-3β) [1][2]. The target compound's specific substitution pattern (6-methyl on pyridazinone, 1-methyl on benzimidazole) may lie outside the exact claims of these patents depending on the Markush definitions, providing potential freedom-to-operate for novel derivative synthesis. Researchers using this compound as a synthetic intermediate should conduct a thorough freedom-to-operate analysis specific to their target derivatives and jurisdiction.

Quote Request

Request a Quote for 6-methyl-4-(1-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.